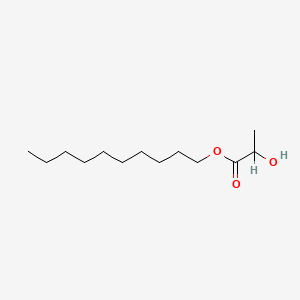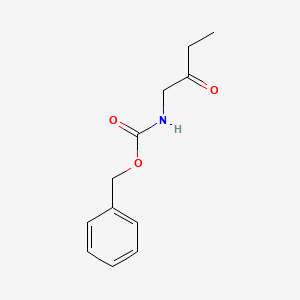
Benzyl (2-oxobutyl)carbamate
Overview
Description
Benzyl (2-oxobutyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a butanone moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxobutyl)carbamate typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine, followed by the introduction of the butanone group. One common method is the reaction of benzyloxycarbonyl chloride with 2-amino-2-butanone under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates or amides.
Scientific Research Applications
Benzyl (2-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl (2-oxobutyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. In biochemical applications, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Benzyloxycarbonylamino-2-butanol: Similar in structure but with an alcohol group instead of a ketone.
Benzyloxycarbonylamino-2-propanone: Similar but with a shorter carbon chain.
Benzyloxycarbonylamino-2-pentanone: Similar but with a longer carbon chain.
Uniqueness
Benzyl (2-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ketone group makes it more reactive in certain chemical reactions compared to its alcohol or alkane counterparts. This uniqueness makes it valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-(2-oxobutyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
GQXXEURLDOMPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
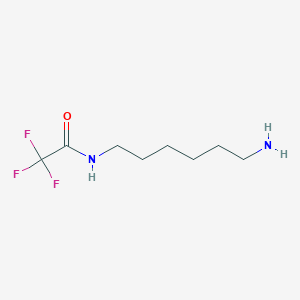
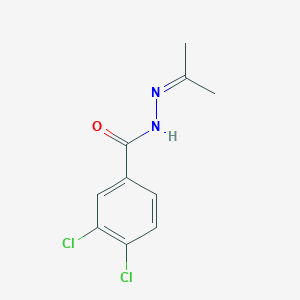
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
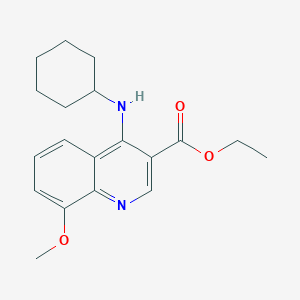
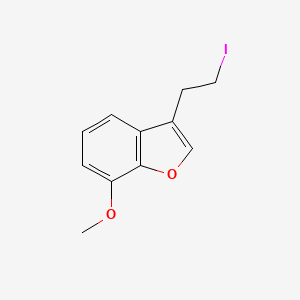
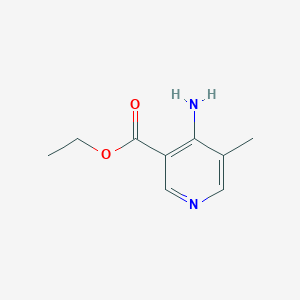
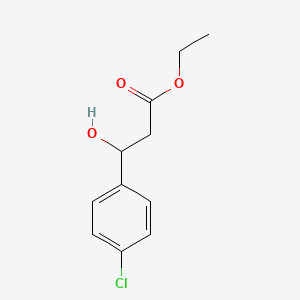
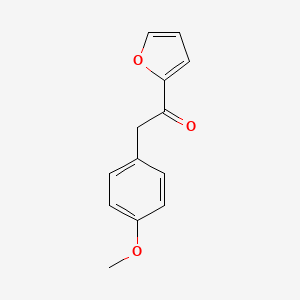
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, methyl ester](/img/structure/B8732932.png)
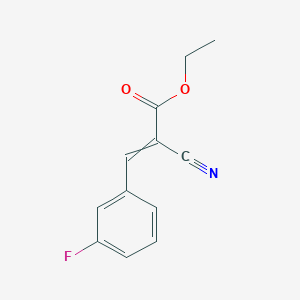
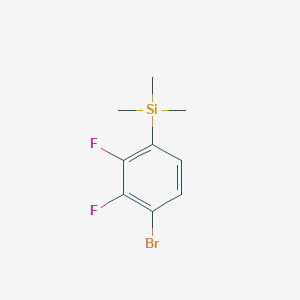
![trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
